BENGHE Foundational & Exploratory

Check Availability & Pricing

4-Cyclopropyl-3-ethoxy-benzaldehyde CAS
916343-53-8 properties

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

4-Cyclopropyl-3-ethoxy-
Compound Name:
benzaldehyde

Cat. No.: B8680457

Get Quote

Technical Monograph: 4-Cyclopropyl-3-ethoxy-
benzaldehyde

Optimized Scaffolds for Next-Generation Medicinal
Chemistry

Executive Summary

4-Cyclopropyl-3-ethoxy-benzaldehyde is a specialized aromatic aldehyde intermediate.[1] Its

structural uniqueness lies in the 4-cyclopropyl motif directly attached to the benzene ring,
adjacent to a 3-ethoxy ether linkage. This substitution pattern is chemically significant:

* Metabolic Stability: The cyclopropyl group resists oxidative dealkylation (CYP450 mediated)
better than the corresponding methoxy or isopropy! groups often found in first-generation
inhibitors (e.g., Roflumilast, Apremilast).

o Conformational Lock: The steric bulk of the cyclopropyl group restricts rotation, potentially
locking the molecule into a bioactive conformation for receptor binding.
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Chemical Identity & Physicochemical Properties[2]
[3]

Property Specification
Chemical Name 4-Cyclopropyl-3-ethoxy-benzaldehyde
CAS Registry Number 916343-53-8
Molecular Formula C12H1402
Molecular Weight 190.24 g/mol
Pale yellow to off-white crystalline solid or
Appearance . .
viscous oil
B Soluble in DCM, EtOAc, DMSO, Methanaol;
Solubility )
Insoluble in Water
LogP (Predicted) ~3.2 (Lipophilic)

N Inert atmosphere (Argon/Nitrogen), 2-8°C,
Storage Conditions

Protect from light

Synthesis & Manufacturing Protocol

Expert Insight: The direct installation of a cyclopropyl group on an electron-rich aromatic ring is
challenging due to the slow transmetallation of cyclopropylboronic acids. The following protocol
utilizes a Palladium-catalyzed Suzuki-Miyaura coupling optimized for high turnover and
reduced protodeboronation.

Reaction Pathway

The synthesis proceeds via the Suzuki Coupling of 4-Bromo-3-ethoxybenzaldehyde with
Cyclopropylboronic acid.

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8680457?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

3-Ethoxy-4-bromobenzaldehyde

(Precursor) Reflux, 16h
e Pd(dppf)CI2 « DCM ArgonAtm ; 4-Cyclopropyl-3-ethoxy-benzaldehyde
K3PO4 / Toluene / H20 Target
. g (Target)
Cyclopropylboronic Acid
(1.5 equiv)

Click to download full resolution via product page

Figure 1: Catalytic cycle for the installation of the cyclopropyl moiety.

Step-by-Step Protocol
Reagents:

o Substrate: 4-Bromo-3-ethoxybenzaldehyde (1.0 equiv)
e Boronic Acid: Cyclopropylboronic acid (1.5 equiv)

e Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Clz, 0.05
equiv)

e Base: Potassium Phosphate (KsPOas, 3.0 equiv)

¢ Solvent: Toluene:Water (3:1 ratio) - Degassed

Procedure:

o System Preparation: Flame-dry a 3-neck round bottom flask and cool under a stream of
Argon.

e Charging: Add 4-Bromo-3-ethoxybenzaldehyde (10g, 43.6 mmol), Cyclopropylboronic acid
(5.69g, 65.4 mmol), and K3POa4 (27.7g, 130.8 mmol).

e Solvation: Add degassed Toluene (100 mL) and Water (33 mL). Note: The biphasic system is
crucial for dissolving the inorganic base while protecting the catalyst.

o Catalyst Addition: Add Pd(dppf)Clz (1.6g, 2.18 mmol) in one portion. The solution will turn
dark red/brown.
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e Reaction: Heat to reflux (approx. 90-100°C) with vigorous stirring for 16 hours.

o QC Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The starting bromide (Rf ~0.6)
should disappear; the product (Rf ~0.55) will appear as a UV-active spot that stains
orange with 2,4-DNP (aldehyde confirmation).

o Workup:

o

Cool to room temperature.

[¢]

Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

[¢]

Separate the organic layer and wash with Brine (2x).

[e]

Dry over anhydrous Na=SOa4 and concentrate under reduced pressure.

¢ Purification: Flash column chromatography (Silica Gel 230-400 mesh). Gradient elution: 0%
- 10% EtOAcC in Hexanes.

Analytical Validation (Quality Control)

To ensure the material is suitable for downstream drug synthesis, the following specifications
must be met.

HPLC Method (Purity >98%)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5um).
» Mobile Phase A: Water + 0.1% Formic Acid.

» Mobile Phase B: Acetonitrile.

e Gradient: 5% B to 95% B over 10 minutes.

e Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).

NMR Characterization (Expected Signals)

e 'H NMR (400 MHz, CDCls):
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o 0 9.95 (s, 1H, CHO) - Diagnostic Aldehyde Peak
o & 7.40 (d, 1H, Ar-H)

o 87.35(s, 1H, Ar-H)

o 87.05(d, 1H, Ar-H)

o 8 4.15 (q, 2H, OCH2CHs)

o 6 2.15 (m, 1H, Cyclopropyl-CH)

[¢]

& 1.45 (t, 3H, OCH2CHs)

[¢]

0 1.05-0.70 (m, 4H, Cyclopropyl-CHz)

Applications in Drug Discovery

This intermediate is a "privileged structure" for synthesizing inhibitors of inflammatory
pathways.

Workflow: Derivatization to Active Pharmaceutical
Ingredients (APISs)

The aldehyde functionality serves as a "handle" for reductive amination or condensation
reactions.
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Figure 2: Divergent synthesis pathways utilizing the aldehyde handle.

Strategic Value

PDE4 Inhibition: Analogous to the Roflumilast scaffold, replacing the difluoromethoxy group
with a cyclopropyl ring can reduce hydrogen bond donor potential while increasing lipophilic
contact with the hydrophobic pocket of the PDE4 enzyme [1].

RORyt Antagonists: Used in the synthesis of biaryl amides for autoimmune regulation, where
the 3-ethoxy-4-cyclopropyl motif provides optimal metabolic stability compared to dialkoxy

variants [2].

Safety & Handling

e Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).

o Storage: Air-sensitive. Store under Argon. Aldehydes can auto-oxidize to benzoic acids if

exposed to air for prolonged periods.
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o Spill Protocol: Absorb with inert material (vermiculite/sand). Do not use combustible
materials like sawdust.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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